molecular formula C13H13FN2O2S B5573972 4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE

4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5573972
M. Wt: 280.32 g/mol
InChI Key: JBJDEHVHLITWOB-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide is a fluorinated organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated benzene derivative with a suitable sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be used in the development of herbicides and insecticides due to its biological activity.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The sulfonamide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonamide: Lacks the pyridine moiety, making it less versatile in certain applications.

    N-(2-Pyridyl)benzenesulfonamide: Does not have the fluorine atom, which can affect its reactivity and binding properties.

    4-Chloro-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

4-Fluoro-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the pyridine moiety. This combination enhances its chemical reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-(2-pyridin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-12-1-3-13(4-2-12)19(17,18)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJDEHVHLITWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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